5-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
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Description
5-chloro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H17ClN2O3S2 and its molecular weight is 384.89. The purity is usually 95%.
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Scientific Research Applications
Inhibition and Anticancer Activity
Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) The study by Blank et al. (1980) discusses the synthesis of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides and their ability to inhibit PNMT, which is crucial for epinephrine biosynthesis. Notably, compounds with chloro and bromo substituents showed potent inhibitory effects, although their in vivo efficacy in mice was limited. This research contributes to understanding the molecular interactions affecting enzyme inhibition, offering potential pathways for developing therapeutic agents targeting epinephrine-related disorders (Blank, Krog, Weiner, & Pendleton, 1980).
Cytotoxic Activity Against Cancer Cell Lines Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their anticancer activity against breast (MDA-MB-231) and colon (HT-29) cancer cell lines. Among these compounds, specific derivatives showed promising potency, suggesting the potential for further development as anticancer agents. This research exemplifies the therapeutic exploration of sulfonamide derivatives in oncology (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Dual Inhibitory Activity
Antimycobacterial and Antiviral Effects Marvadi et al. (2019) report on the synthesis and evaluation of 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus. Selected compounds showed potent antitubercular activity and moderate antiviral effects, highlighting their dual therapeutic potential. This study underscores the importance of developing multifunctional drugs to address co-occurring infections (Marvadi, Krishna, Sinegubova, Volobueva, Esaulkova, Muryleva, Tentler, Sriram, Zarubaev, & Kantevari, 2019).
Chemical Synthesis and Modification
Pictet-Spengler Condensation The work of Silveira et al. (1999) focuses on the Pictet-Spengler condensation of N-sulfonyl-β-phenethylamines with α-chloro-α-phenylselenoesters to synthesize 1,2,3,4-tetrahydroisoquinoline-1-carboxylates. This research demonstrates a novel synthetic route, expanding the toolkit for constructing complex isoquinoline derivatives, potentially useful for various pharmaceutical applications (Silveira, Bernardi, Braga, & Kaufman, 1999).
Properties
IUPAC Name |
5-chloro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-2-15(20)19-8-7-11-3-4-13(9-12(11)10-19)18-24(21,22)16-6-5-14(17)23-16/h3-6,9,18H,2,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMSQDNZECGGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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